

# Molecular weight and formula of 3,3'-Diethylthiacarbocyanine iodide

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## Compound of Interest

Compound Name: 3,3'-Diethylthiacarbocyanine

Cat. No.: B14174943

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An In-Depth Technical Guide to 3,3'-Diethylthiacarbocyanine Iodide (DiSC<sub>2</sub>(3))

## Section 1: Core Chemical Identity and Properties

**3,3'-Diethylthiacarbocyanine** iodide, commonly referred to by synonyms such as DiSC<sub>2</sub>(3) or Thiazole Purple, is a synthetic organic compound belonging to the cyanine dye family.<sup>[1][2][3][4]</sup> These dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic nuclei. In the case of DiSC<sub>2</sub>(3), this structure consists of two benzothiazole rings linked by a three-carbon trimethine chain. This extended, conjugated  $\pi$ -electron system is the fundamental origin of the molecule's strong absorption and fluorescence properties in the visible spectrum.<sup>[2]</sup>

The iodide anion serves as the counterion to the positively charged cationic dye, ensuring charge neutrality and contributing to its solubility characteristics in various polar solvents.<sup>[2]</sup> Due to its high molar absorptivity and notable fluorescence quantum yield, DiSC<sub>2</sub>(3) has become an invaluable tool for researchers in biology, chemistry, and materials science.<sup>[2][5]</sup>

## Key Chemical Identifiers and Physicochemical Data

The fundamental properties of **3,3'-Diethylthiacarbocyanine** iodide are summarized below. This data is critical for experimental design, including the preparation of stock solutions and the selection of appropriate analytical equipment.

Property	Value	Source(s)
Chemical Formula	C <sub>21</sub> H <sub>21</sub> IN <sub>2</sub> S <sub>2</sub>	[1][2][4][5][6]
Molecular Weight	492.44 g/mol	[3][4][5][6]
CAS Number	905-97-5	[1][2][3][4][6]
Appearance	Amber to brown to dark green powder/crystals	[3][5]
Melting Point	268-270 °C (with decomposition)	[5][6]
Max. Absorption (λ <sub>max</sub> )	~557-560 nm (in Methanol)	[3][6]
Max. Fluorescence (λ <sub>em</sub> )	~576 nm (in Methanol)	[3]
Common Solvents	Methanol, Ethanol, Dimethyl sulfoxide (DMSO)	[3]

## Section 2: Applications and Mechanism of Action

The utility of **3,3'-Diethylthiacarbocyanine** iodide stems from its photophysical properties. As a fluorescent dye, it absorbs photons of a specific wavelength (around 560 nm) and, after a brief excited state lifetime, emits photons at a longer wavelength. This Stokes shift is fundamental to its application in fluorescence-based techniques, allowing the emitted signal to be distinguished from the excitation light.

### Core Applications

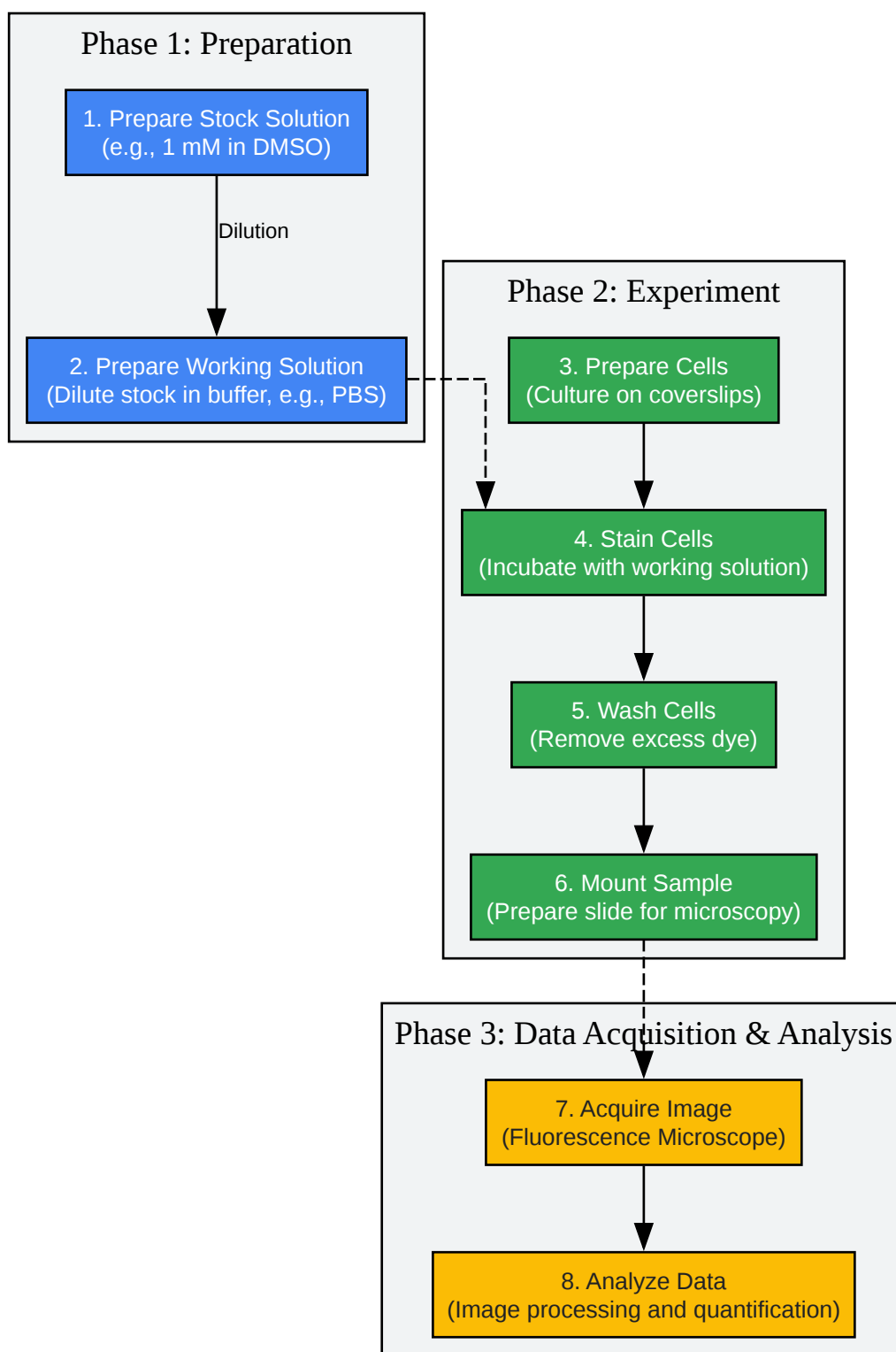
- Fluorescence Microscopy and Cellular Imaging:** DiSC<sub>2</sub>(3) is widely used to stain and visualize cellular structures.[5] Its lipophilic nature allows it to associate with cellular membranes, making it a valuable probe for visualizing cell boundaries and morphology in both live and fixed-cell imaging.
- Nucleic Acid Research:** The planar structure of the dye allows it to interact with DNA. Studies have shown that DiSC<sub>2</sub>(3) can bind to DNA, and its chiroptical properties can be used as a sensitive reporter of DNA helicity. For instance, it can spectroscopically differentiate between

the right-handed B-form and the left-handed Z-form of DNA, a feature of significant interest in studying gene regulation.[7]

- **Flow Cytometry:** In flow cytometry, the dye can be used to analyze cell populations by providing a distinct fluorescence signal, aiding in the identification and quantification of different cell types within a heterogeneous sample.[5]
- **Materials Science:** Beyond biology, DiSC<sub>2</sub>(3) is employed in the development of advanced materials. It has been used as a donor in electrochemical systems and as a sensitizing layer on gold nanorods for Surface-Enhanced Resonance Raman Spectroscopy (SERRS).[6] Its properties are also leveraged in the creation of solid-state dye-doped polymer lasers.[6]

## Workflow for a Typical Fluorescence Imaging Experiment

The following diagram outlines a standard workflow for utilizing DiSC<sub>2</sub>(3) in a cellular imaging experiment, from solution preparation to final analysis. This process highlights the critical steps where careful handling and optimization are required to ensure data integrity.



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Caption: Standard workflow for cellular imaging using DiSC<sub>2</sub>(3).

## Section 3: Experimental Protocol for Cellular Staining

This section provides a detailed, self-validating methodology for using **3,3'-Diethylthiacarbocyanine** iodide to stain adherent mammalian cells for fluorescence microscopy.

Objective: To reliably label cellular membranes for morphological analysis.

Materials:

- **3,3'-Diethylthiacarbocyanine** iodide (CAS 905-97-5)
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell culture medium (e.g., DMEM)
- Adherent mammalian cells (e.g., HeLa, A549)
- Glass coverslips in a 24-well plate
- Micropipettes and sterile tips
- Microcentrifuge tubes
- Mounting medium
- Microscope slides

Methodology:

- **Safety First:** Before handling, review the Safety Data Sheet (SDS). **3,3'-Diethylthiacarbocyanine** iodide is a skin, eye, and respiratory irritant.<sup>[1][8]</sup> Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood.<sup>[8]</sup>

- Preparation of 1 mM Stock Solution:
  - Causality: A concentrated stock solution in an anhydrous organic solvent like DMSO is prepared to ensure long-term stability and minimize hydrolysis. DMSO is the solvent of choice as it readily dissolves the dye and is miscible with aqueous cell culture media at low final concentrations (<0.5% v/v).
  - Accurately weigh 4.92 mg of DiSC<sub>2</sub>(3) powder.
  - Dissolve the powder in 10 mL of anhydrous DMSO to yield a final concentration of 1 mM.
  - Vortex thoroughly until fully dissolved.
  - Aliquot into small-volume, light-blocking microcentrifuge tubes. Store at -20°C, protected from light and moisture.<sup>[3][9]</sup> A properly stored stock solution is stable for several months.<sup>[9]</sup>
- Cell Preparation:
  - Seed adherent cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of staining.
  - Incubate under standard conditions (e.g., 37°C, 5% CO<sub>2</sub>) until cells are well-adhered and have reached the desired confluency.
- Staining and Incubation:
  - Causality: The working solution is prepared immediately before use by diluting the stock solution in a physiologically compatible buffer like PBS. This prevents dye precipitation and ensures cell viability. The final concentration must be optimized as high concentrations can be cytotoxic.
  - Prepare a working solution by diluting the 1 mM stock solution to a final concentration of 1-5 μM in pre-warmed PBS or serum-free medium. (e.g., add 2.5 μL of 1 mM stock to 497.5 μL of PBS for a 5 μM solution).
  - Aspirate the culture medium from the wells.

- Gently wash the cells twice with 500  $\mu$ L of warm PBS.
- Add 300-500  $\mu$ L of the staining working solution to each well, ensuring the coverslip is fully submerged.
- Incubate for 15-30 minutes at 37°C, protected from light.
- Washing and Mounting:
  - Causality: Washing steps are crucial to remove unbound dye, which would otherwise contribute to high background fluorescence and reduce image contrast.
  - Aspirate the staining solution.
  - Wash the cells three times with 500  $\mu$ L of warm PBS, with a 5-minute incubation for each wash.
  - Mount the coverslip onto a microscope slide using an appropriate mounting medium. Seal the edges with nail polish if desired for long-term storage.
- Imaging and Validation:
  - Self-Validation: To ensure the observed signal is specific, a control coverslip of unstained cells must be prepared and imaged using identical acquisition settings. This will establish the level of cellular autofluorescence.
  - Image the sample on a fluorescence microscope equipped with filters appropriate for DiSC<sub>2</sub>(3). Use an excitation filter around 550-560 nm and an emission filter around 570-590 nm.
  - Optimize acquisition settings (exposure time, gain) on the stained sample to achieve a bright signal with minimal background, avoiding pixel saturation.

## Section 4: Safety and Handling

Proper handling of **3,3'-Diethylthiacarbocyanine** iodide is essential to ensure laboratory safety. The compound is classified with several hazards that require specific precautionary measures.

Hazard Class	GHS Statement	Precautionary Measures
Skin Irritation	H315: Causes skin irritation	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[1][8]
Eye Irritation	H319: Causes serious eye irritation	P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8]
Respiratory Irritation	H335: May cause respiratory irritation	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[1]

#### Storage and Disposal:

- Storage: Store the compound in a tightly sealed, light-proof container in a cool, dry, and well-ventilated area.[8] For long-term stability, especially in solution, storage at -20°C is recommended.[3][9]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]

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